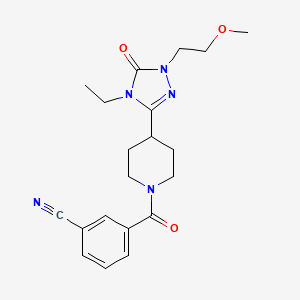

3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-3-24-18(22-25(20(24)27)11-12-28-2)16-7-9-23(10-8-16)19(26)17-6-4-5-15(13-17)14-21/h4-6,13,16H,3,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPCXPBYIYHMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the benzonitrile group. Each step requires specific reagents, catalysts, and conditions:

Triazole formation: : Typically involves a cyclization reaction using hydrazine derivatives and carbonyl compounds.

Piperidine ring formation: : Can be achieved via various methods, such as reductive amination or cyclization of suitable precursors.

Attachment of benzonitrile group: : Often requires nitrile addition reactions or coupling reactions.

Industrial Production Methods

In industrial settings, the synthesis might be optimized for higher yields and scalability:

Use of flow reactors to improve reaction kinetics.

Catalytic methods to reduce reaction time and improve selectivity.

Employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen in the compound participates in nucleophilic substitution reactions due to its basicity and steric accessibility. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C to form tertiary amides.

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine yields sulfonamide derivatives .

Table 1: Representative Substitution Reactions at Piperidine Nitrogen

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C → 25°C, 4h | Acetylated piperidine derivative | 82 | |

| Tosyl chloride | THF, Et₃N, 50°C, 12h | Tosylpiperidine sulfonamide | 76 |

Hydrolysis of the Nitrile Group

The benzonitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with concentrated HCl at 100°C converts the nitrile to a carboxylic acid.

-

Basic Hydrolysis : Treatment with NaOH/H₂O₂ yields the corresponding amide intermediate .

Key Data :

-

Hydrolysis in 6M HCl at reflux for 8h produced 3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoic acid (87% yield).

-

Base-mediated hydrolysis (NaOH, 50°C) resulted in incomplete conversion (<50%) .

Triazolone Ring Reactivity

The 1,2,4-triazolone moiety exhibits dual reactivity:

-

Alkylation : The N-2 position reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

-

Condensation : Reacts with hydrazines or primary amines to form fused heterocycles (e.g., triazolo-pyrimidines) .

Table 2: Triazolone Ring Modifications

Catalytic Functionalization

The piperidine-triazolone scaffold undergoes Pd-catalyzed cross-coupling reactions:

-

Suzuki Coupling : The benzonitrile group couples with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Compounds containing triazole rings are known for their antimicrobial properties. Research has shown that derivatives of triazoles can exhibit significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

- The specific compound under discussion may also possess similar antimicrobial effects due to its structural similarity to other active triazole derivatives.

-

Anticancer Potential

- Triazole-containing compounds have been investigated for their anticancer properties. Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division .

- The specific compound may act through similar mechanisms, potentially making it a candidate for further development in cancer therapy.

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Activity

In a study examining various triazole derivatives, compounds similar to the one were tested against common pathogens. Results indicated that certain modifications to the triazole structure enhanced antibacterial efficacy significantly .

Case Study 2: Anticancer Activity

A library of substituted triazoles was synthesized and evaluated for cytotoxicity against different cancer cell lines. One particular derivative showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong anticancer potential . This suggests that the compound could be explored for similar applications.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity or altering their function. Key pathways include:

Enzyme Inhibition: : Binding to active sites, preventing substrate binding and subsequent reaction.

Receptor Modulation: : Interacting with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Differences :

- The target compound replaces the thioxo group in with an oxo group, reducing electron-withdrawing effects but improving metabolic stability.

- Compared to carfentrazone-ethyl, the piperidine-benzonitrile scaffold introduces rigidity and polarity, which may alter binding affinity in biological targets.

Piperidine-Linked Heterocycles

Key Insights :

- The benzonitrile group enhances electronegativity compared to ester or carboxylate moieties, influencing receptor interactions.

Benzonitrile-Containing Analogs

Key Differences :

- The para-substitution in the target compound optimizes steric compatibility with active sites compared to meta-substituted analogs.

Research Findings and Implications

- Structural Uniqueness : The combination of triazolone, piperidine, and benzonitrile groups distinguishes this compound from classical triazolone herbicides or antimicrobial agents.

- Hypothesized Activity: Based on carfentrazone-ethyl’s mechanism , the target compound may inhibit enzymes like protoporphyrinogen oxidase, though experimental validation is needed.

- Synthetic Challenges : The 2-methoxyethyl and ethyl substituents on the triazolone ring require precise regioselective synthesis, as seen in analogous hydrazine-carbohydrazide methodologies .

Biological Activity

3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be broken down into several key components:

- Triazole ring : Known for its role in various biological activities.

- Piperidine moiety : Often associated with pharmacological effects.

- Benzonitrile group : Contributes to the compound's lipophilicity and potential for crossing biological membranes.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

- Antifungal : Triazole derivatives have shown efficacy against a variety of fungi, including Candida species.

- Antibacterial : Several studies have demonstrated that triazole-containing compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are known to inhibit cell proliferation in various cancer cell lines:

- Mechanism : The inhibition of specific kinases involved in cancer cell signaling pathways has been noted. For example, compounds similar to this one have been reported to inhibit CDK2 (cyclin-dependent kinase 2), which is crucial for cell cycle regulation.

Anti-inflammatory Effects

Compounds with similar structural features have been documented to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where cytokine production is a target for therapeutic intervention.

Case Studies and Research Findings

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as aromatase and certain kinases.

- Cell Signaling Interference : By modulating pathways involved in cell proliferation and apoptosis, these compounds can exert anticancer effects.

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting function and leading to cell death in pathogens.

Q & A

Q. What synthetic methodologies are commonly employed to prepare triazole-piperidine hybrids such as this compound?

Methodological Answer: The synthesis of triazole-piperidine hybrids typically involves multi-step processes:

- Step 1: Formation of the triazolone core via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl reagents (e.g., ketones or esters) under reflux conditions. Ethanol or methanol is often used as the solvent, with yields ranging from 60–80% .

- Step 2: Functionalization of the piperidine ring. For example, describes coupling reactions using NaBH₄ in absolute ethanol to reduce intermediates, followed by purification via recrystallization (e.g., ethanol/water mixtures) .

- Step 3: Introduction of the benzonitrile moiety via nucleophilic acyl substitution or carbodiimide-mediated coupling. highlights the use of acetic acid as a catalyst for imine formation in similar scaffolds .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR: Key signals include:

- IR: Peaks at ~2200 cm⁻¹ confirm the nitrile (C≡N) group, while carbonyl (C=O) stretches from the triazolone and piperidine moieties appear at ~1680–1720 cm⁻¹ .

- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to verify >95% purity .

Advanced Research Questions

Q. How can potentiometric titration determine the acidity constants (pKa) of triazolone derivatives, and how do substituents influence these values?

Methodological Answer:

Q. What strategies optimize reaction yields in multi-step syntheses of triazole-piperidine hybrids?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while ethanol/water mixtures improve recrystallization efficiency .

- Catalysis: Use of acetic acid or p-toluenesulfonic acid (PTSA) accelerates imine and hydrazone formation in intermediates .

- Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves closely eluting byproducts. emphasizes single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How does the substitution pattern on the triazole ring impact biological activity (e.g., antimicrobial or anticonvulsant effects)?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Antimicrobial Activity: Electron-deficient substituents (e.g., -NO₂, -CF₃) enhance membrane penetration, as seen in , where halogenated analogs showed higher activity against S. aureus .

- Anticonvulsant Activity: Piperidine-linked triazolones (e.g., in ) exhibit improved blood-brain barrier penetration due to lipophilic substituents like tert-butyl groups .

- In Vivo Testing: For anticonvulsant evaluation, administer the compound intraperitoneally in rodent models (e.g., maximal electroshock seizure test) and monitor seizure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.